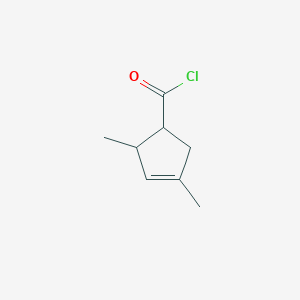

2,4-Dimethylcyclopent-3-ene-1-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

90003-10-4 |

|---|---|

Molecular Formula |

C8H11ClO |

Molecular Weight |

158.62 g/mol |

IUPAC Name |

2,4-dimethylcyclopent-3-ene-1-carbonyl chloride |

InChI |

InChI=1S/C8H11ClO/c1-5-3-6(2)7(4-5)8(9)10/h3,6-7H,4H2,1-2H3 |

InChI Key |

YAEWOFSFVFZYMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(CC1C(=O)Cl)C |

Origin of Product |

United States |

Biological Activity

2,4-Dimethylcyclopent-3-ene-1-carbonyl chloride is a compound of interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in various fields.

- Molecular Formula : C₈H₉ClO

- Molecular Weight : 158.61 g/mol

- Physical State : Liquid

- Boiling Point : 80 °C at 10 mmHg

The primary biological activity of this compound can be attributed to its role as a Lewis acid catalyst . This compound interacts with various biomolecules by accepting electron pairs, leading to the formation of new covalent bonds. This interaction is crucial for its participation in biochemical reactions such as:

- Nucleophilic Conjugate Addition Reactions : Engaging with organocopper nucleophiles.

- Diels-Alder Reactions : Facilitating cycloaddition processes that are significant in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption in biological systems.

- Distribution : The compound shows a tendency to localize in specific tissues, influenced by its interaction with transport proteins.

- Metabolism : It is metabolized through conjugation and oxidation pathways.

- Excretion : Primarily excreted via urine after metabolic conversion.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, the anti-inflammatory effects were assessed using a lipopolysaccharide (LPS) induced inflammation model. The compound significantly reduced the levels of TNF-alpha and IL-6 in treated cells compared to the control group.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.